molecular formula C17H17N3O5S B10888259 2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10888259
M. Wt: 375.4 g/mol
InChI Key: PISKCPPVSBLPFQ-UHFFFAOYSA-N
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Description

2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a cyclohexanecarboxylic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step reactions. One common synthetic route includes the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with thiourea to form the thiazole ring . This intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The cyclohexanecarboxylic acid moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H17N3O5S/c21-15(12-3-1-2-4-13(12)16(22)23)19-17-18-14(9-26-17)10-5-7-11(8-6-10)20(24)25/h5-9,12-13H,1-4H2,(H,22,23)(H,18,19,21)

InChI Key

PISKCPPVSBLPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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